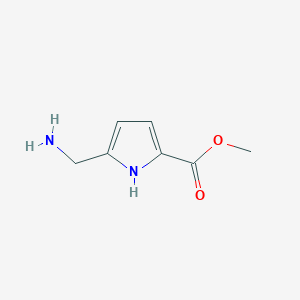![molecular formula C7H15Cl2N3 B1451513 [2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1185304-68-0](/img/structure/B1451513.png)
[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride
Overview
Description
“[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound. It is a solid in form . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of a methanolic solution containing M (ClO4)2 · n H2O (M = Cu, Ni, Zn or Cd) or CoCl2 ·6H2O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN3 afforded the complexes .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray diffraction technique . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The reaction of a methanolic solution containing M (ClO4)2 · n H2O (M = Cu, Ni, Zn or Cd) or CoCl2 ·6H2O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN3 afforded the complexes .Physical And Chemical Properties Analysis
“[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride” is a solid in form . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .Scientific Research Applications
Drug Design and Synthesis
This compound is utilized in the synthesis of heterocyclic compounds that are significant in drug design due to their varied biological activities. For instance, thiazoles and pyrazoles are known for their antibacterial, antifungal, anti-inflammatory, and antitumor properties. The incorporation of different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities compared to their parent compounds .
Antileishmanial Activity
In the field of parasitology, derivatives of this compound have shown promising results against Leishmania species. Specifically, certain hydrazine-coupled pyrazole derivatives exhibit superior antipromastigote activity, which is crucial in the fight against leishmaniasis, a disease affecting millions worldwide .
Antimalarial Evaluation
The compound’s derivatives have also been evaluated for their antimalarial properties. They have been tested in vivo against Plasmodium berghei infected mice, showing significant suppression rates. This points to the potential of these derivatives in developing new antimalarial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these derivatives with biological targets. For example, the potent antipromastigote activity of certain derivatives has been justified through their desirable fitting pattern in the active site of target proteins, characterized by lower binding free energy .
Pharmacophore Development
The compound serves as a pharmacophore in the preparation of safe and effective antileishmanial and antimalarial agents. Its structure allows for the synthesis of derivatives that can be considered potential pharmacophores for new treatments .
Structural Characterization and Analysis
In chemistry, the compound is used for structural characterization and analysis. Techniques such as X-ray crystallography, NMR spectroscopy, and elemental microanalysis are employed to verify the structures of synthesized derivatives, which is a fundamental step in the development of pharmaceuticals .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets . These targets often play crucial roles in cellular processes, contributing to the compound’s pharmacological effects.
Mode of Action
It’s worth noting that similar compounds, like pyrazole derivatives, are known to interact with their targets in a variety of ways . For instance, some pyrazole derivatives have been found to bind with high affinity to multiple receptors , influencing the function of these receptors and leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Related compounds, such as pyrazole derivatives, have been reported to exhibit various biological activities , suggesting that they may induce a range of molecular and cellular effects.
Safety and Hazards
Future Directions
The future directions for “[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-5-7(2)10(9-6)4-3-8;;/h5H,3-4,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLZURLMJRCZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



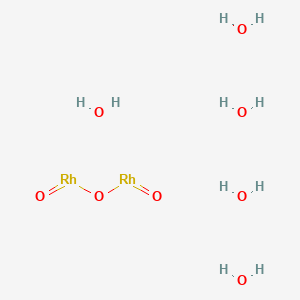




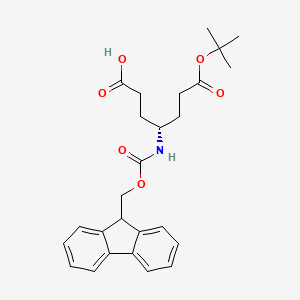
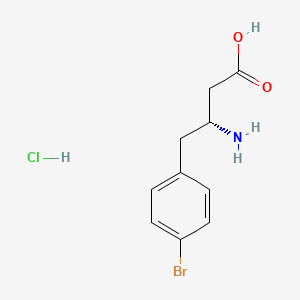


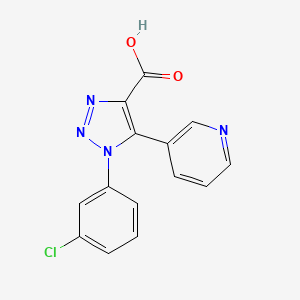
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
